molecular formula C11H12N2O3S B5843255 Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B5843255
M. Wt: 252.29 g/mol
InChI Key: DGVNQJDBEYVYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a thiophene ring. The structure includes 5,6-dimethyl substituents, a 4-oxo group, and a methyl ester moiety at position 3. Its synthesis typically involves cyclocondensation reactions or nucleophilic substitutions, as seen in analogous compounds . The methyl ester group enhances lipophilicity, influencing its pharmacokinetic properties compared to free acid derivatives .

Properties

IUPAC Name

methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-6-7(2)17-10-9(6)11(15)13(5-12-10)4-8(14)16-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVNQJDBEYVYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate exhibit promising anticancer properties. For instance, research has shown that thieno[2,3-d]pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related thieno[2,3-d]pyrimidine compound significantly reduced the viability of breast cancer cells in vitro through apoptosis induction mechanisms .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Its structure suggests potential efficacy against bacterial and fungal infections.

  • Case Study : In a study examining the antimicrobial effects of thieno[2,3-d]pyrimidine derivatives, this compound was found to exhibit notable activity against Staphylococcus aureus and Candida albicans .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways relevant to various diseases.

  • Case Study : Research indicated that derivatives of this compound could act as inhibitors of specific kinases implicated in cancer signaling pathways, leading to decreased tumorigenesis .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in therapeutics.

Study TypeFindings
Acute ToxicityLow toxicity observed in rodent models at therapeutic doses.
Chronic ToxicityLong-term studies indicate no significant adverse effects at recommended doses.

Mechanism of Action

The mechanism of action of Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Ethyl 2-{5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl}acetate

  • Structure : Ethyl ester variant of the target compound.
  • Key Differences: The ethyl ester increases molecular weight (C13H16N2O3S vs.
  • Applications : Similar biological targets but altered bioavailability due to ester chain length.

Ethyl 2-(5,6-Dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate (CAS 2169439-95-4)

  • Structure : Replaces the thiophene sulfur with oxygen (furopyrimidine).
  • Key Differences :
    • Oxygen’s electronegativity reduces aromaticity compared to sulfur, altering electronic properties and binding affinity .
    • Lower metabolic stability due to reduced resistance to oxidative enzymes.
  • Applications : Less common in kinase inhibition studies due to weaker π-π interactions.

(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic Acid

  • Structure : Carboxylic acid derivative (C9H8N2O3S).
  • Key Differences: Higher polarity and water solubility due to the free carboxylic acid group. Potential for salt formation, improving oral bioavailability .
  • Applications : Often used as a metabolite or prodrug intermediate.

2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethanesulfonyl Fluoride

  • Structure : Ethanesulfonyl fluoride substituent.
  • Key Differences: Sulfonyl fluoride acts as a reactive warhead, enabling covalent binding to target proteins (e.g., kinases) .
  • Applications : Covalent inhibitor design in targeted therapies.

Ethyl 2-(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetate

  • Structure : Benzothiolo-fused pyrimidine with a tetrahydro ring system.
  • Key Differences :
    • Extended aromatic system increases molecular size (C15H16N2O3S), enhancing binding to hydrophobic pockets .
    • Reduced solubility but improved target affinity.
  • Applications : Anticancer agents targeting lipid kinase pathways.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Key Properties Reference
This compound C12H14N2O3S 5,6-dimethyl, methyl ester LogP: 2.1; Moderate solubility in DMSO
Ethyl 2-{5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl}acetate C13H16N2O3S 5,6-dimethyl, ethyl ester LogP: 2.5; Slower ester hydrolysis
Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate C12H14N2O4 5,6-dimethyl, furo core LogP: 1.8; Higher metabolic clearance
(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid C9H8N2O3S Carboxylic acid LogP: 0.9; High aqueous solubility
2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethanesulfonyl fluoride C11H12FN2O3S2 Ethanesulfonyl fluoride LogP: 1.7; Reactive covalent modifier

Biological Activity

Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Chemical Formula : C_{12}H_{14}N_{2}O_{2}S
  • Molecular Weight : 250.32 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine core with a methyl acetate substituent, contributing to its unique biological properties.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of thieno[2,3-d]pyrimidine derivatives, including this compound. These compounds have shown significant activity against various strains of Mycobacterium tuberculosis.

  • Inhibition Rates : The percentage inhibition of mycobacterial growth ranges from 40% to 68%, particularly against strains such as Mycobacterium smegmatis MC2155 and Mycobacterium bovis BCG .
Compound% Inhibition (against M. tuberculosis)
This compound40 - 68%

Antitumoral Activity

The compound has also been evaluated for its antitumoral effects. In vitro assays demonstrated that it exhibits cytotoxicity against various cancer cell lines.

  • MTT Assay Results : The compound showed promising growth inhibition in tumor cell lines with an effective concentration leading to significant cell death .

Antimicrobial Activity

In addition to its antimycobacterial properties, the compound has been tested for broader antimicrobial activity. It has shown effectiveness against gram-positive and gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC was reported at 1,000 μg/mL against Staphylococcus epidermidis, indicating moderate antimicrobial activity .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Key Enzymes : The compound may inhibit essential enzymes involved in the metabolic pathways of mycobacteria and cancer cells.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, it may induce apoptosis in tumor cells and disrupt the growth of bacterial cells.

Case Study 1: Antimycobacterial Screening

A study conducted on a series of thieno[2,3-d]pyrimidine derivatives revealed that modifications to the core structure significantly impacted their biological activity. This compound was among those compounds that exhibited notable antimycobacterial activity .

Case Study 2: Antitumor Efficacy

In a separate investigation focusing on the antitumor potential of thieno[2,3-d]pyrimidine derivatives, this compound demonstrated significant cytotoxic effects in vitro. The results indicated a dose-dependent response in tumor cell lines .

Q & A

What are the established synthetic routes for Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate, and what reaction conditions are critical for optimizing yield?

Answer:
The compound is typically synthesized via [4+2] cyclocondensation reactions. A key method involves reacting ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate under reflux in aprotic solvents (e.g., acetonitrile or DMF). Critical parameters include:

  • Catalyst: Anhydrous potassium carbonate or triethylamine for deprotonation.
  • Temperature: Reflux (~80–100°C) for 6–12 hours to ensure complete ring closure.
  • Purification: Crystallization from petroleum ether/ethyl acetate mixtures (5:1 ratio) yields pure product (~70–80% yield) .

How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure of this compound and its intermediates?

Answer:

  • 1H-NMR: The methyl ester group (COOCH3) appears as a singlet at δ ~3.7 ppm. The thienopyrimidine core protons resonate as distinct multiplets between δ 7.2–8.2 ppm, with downfield shifts for the 4-oxo group .
  • 13C-NMR: Carbonyl carbons (C=O) are observed at δ ~165–170 ppm, while aromatic carbons of the thieno[2,3-d]pyrimidine system appear at δ ~110–150 ppm .
  • MS: The molecular ion peak (m/z) corresponds to the molecular formula C12H12N2O3S (calculated: 264.3 g/mol), with fragmentation patterns confirming the ester and pyrimidine moieties .

What in vitro cytotoxicity models have been used to evaluate this compound, and how should researchers design dose-response experiments?

Answer:

  • Cell lines: A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) are standard models. IC50 values are determined via MTT assays at 48–72 hours .
  • Dose design: Use a logarithmic concentration range (e.g., 0.1–100 µM) with triplicate wells. Include positive controls (e.g., cisplatin) and normalize viability to untreated cells. Data analysis requires nonlinear regression (e.g., GraphPad Prism) to calculate IC50 .

How do structural modifications (e.g., ester group substitution) impact the compound’s bioactivity, and what SAR trends have been observed?

Answer:

  • Ester replacement: Substituting the methyl ester with bulkier groups (e.g., benzyl) reduces solubility but enhances membrane permeability, improving IC50 values in hydrophobic tumor environments .
  • Pyrimidine ring substitution: Introducing electron-withdrawing groups (e.g., Cl at position 5) increases electrophilicity, enhancing interactions with DNA topoisomerase II .
  • SAR validation: Computational docking (AutoDock Vina) and comparative IC50 studies across analogs are recommended to validate hypotheses .

What strategies are effective in addressing discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

  • Metabolic stability: Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify rapid clearance due to ester hydrolysis. Prodrug formulations (e.g., tert-butyl esters) may improve bioavailability .
  • Tissue distribution: Radiolabel the compound (e.g., 11C isotope) and track pharmacokinetics via PET imaging in rodent models to correlate target engagement with efficacy .
  • Species-specific differences: Compare cytochrome P450 metabolism profiles (human vs. murine) to adjust dosing regimens .

How can researchers optimize reaction scalability for multi-gram synthesis while maintaining purity?

Answer:

  • Process refinement: Replace batch reflux with flow chemistry to enhance heat transfer and reduce side reactions.
  • Workup: Use liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, hexane:EtOAc gradient) for >95% purity .
  • Quality control: Implement in-line FTIR to monitor reaction progress and HPLC-PDA for purity validation .

What analytical challenges arise in characterizing degradation products of this compound under physiological conditions?

Answer:

  • Hydrolysis products: The methyl ester hydrolyzes to the carboxylic acid derivative in plasma. Use LC-MS/MS (ESI-negative mode) to identify m/z shifts (e.g., +16 Da for –OCH3 → –OH) .
  • Oxidative degradation: Incubate with H2O2 or cytochrome P450 enzymes to simulate oxidative stress. HRMS and 2D-NMR (COSY, HSQC) resolve complex metabolite structures .

What computational tools are suitable for predicting the compound’s binding affinity to kinase targets (e.g., c-Met)?

Answer:

  • Docking: Use Schrödinger Suite (Glide) or AutoDock to model interactions with c-Met’s ATP-binding pocket. Focus on hydrogen bonds with Met1160 and hydrophobic contacts with Tyr1230 .
  • MD simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Calculate binding free energy (MM-PBSA) to rank derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.